5-Bromo-1-propyl-1H-indazole is a chemical compound belonging to the indazole family, characterized by a bromine atom at the 5-position and a propyl group at the 1-position of the indazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a cannabinoid receptor ligand.
5-Bromo-1-propyl-1H-indazole can be synthesized through various methods, including Suzuki coupling and other organic reactions involving bromoindazole derivatives. It is classified as an indazole derivative, which are compounds known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of 5-bromo-1-propyl-1H-indazole typically involves the following methods:
These methods allow for the introduction of different substituents on the indazole ring, expanding the library of potential derivatives for biological testing.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure:
5-Bromo-1-propyl-1H-indazole can undergo various chemical reactions:
These reactions expand its utility in synthetic organic chemistry and medicinal chemistry applications.
The mechanism of action for compounds like 5-bromo-1-propyl-1H-indazole primarily relates to their interaction with cannabinoid receptors, specifically CB1 receptors. These receptors are G protein-coupled receptors involved in various physiological processes, including pain sensation, mood regulation, and appetite control.
Upon binding to CB1 receptors, it is hypothesized that these compounds may modulate neurotransmitter release, thereby influencing pain pathways or exhibiting psychoactive effects. The exact binding affinity and efficacy would require detailed pharmacological studies.
Relevant data from analytical techniques provide insight into its stability and reactivity profiles.
5-Bromo-1-propyl-1H-indazole has several scientific applications:
Nucleophilic substitution represents the most direct route for introducing alkyl chains at the N1 position of indazole scaffolds. This reaction capitalizes on the inherent nucleophilicity of the indazole ring nitrogen, particularly under basic conditions that generate the more reactive indazolide anion. In a representative procedure, 5-bromo-4-chloro-1H-indazole undergoes alkylation using 1-bromo-2-methoxyethane with potassium carbonate (K₂CO₃) as base in dimethyl sulfoxide (DMSO) solvent. After extended reaction times (overnight stirring), the mixture undergoes standard workup including ethyl acetate dilution, aqueous washes, and chromatographic purification to yield the N-alkylated product in 36% yield [1].
For propyl group introduction, analogous protocols employ 1-bromopropane as the alkylating agent. Critical parameters influencing yield and regioselectivity include:
Table 1: Nucleophilic Alkylation Optimization Parameters
Base | Solvent | Alkyl Halide | Temperature | Reaction Time | Yield Range |
---|---|---|---|---|---|
K₂CO₃ | DMSO | 1-Bromopropane | RT | 12-48 h | 35-60% |
Cs₂CO₃ | DMF | 1-Bromopropane | 60°C | 6-12 h | 45-70% |
NaH | THF | 1-Bromopropane | 0°C to RT | 2-6 h | 30-55% |
While direct alkylation suffices for simple propyl introduction, transition metal catalysis enables sophisticated molecular transformations of pre-functionalized 5-bromo-1-propyl-1H-indazole derivatives. The bromine atom at the C5 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings that facilitate carbon-carbon bond formation under mild conditions. Although specific Suzuki couplings of 5-bromo-1-propyl-1H-indazole are not detailed in the search results, analogous chemistry with 5-bromo-1-methyl-1H-indazole derivatives provides established precedent [6].
The prototypical reaction employs:
Regioselective bromination represents a critical strategy for accessing 5-bromo-1H-indazole precursors essential for subsequent propylation. Bromination of 1H-indazole at C5 requires careful control to avoid polybromination and N-bromination side products. The search results indicate two primary approaches:
Post-bromination, the directing/protecting groups can be removed or modified prior to N1-propylation. For instance, 1-methyl protection can be exchanged for propyl via dealkylation/realkylation sequences, though direct propylation avoids this step complexity [5] [7].
The installation of the n-propyl group at N1 requires strategic planning when other functional groups (e.g., carboxylic acids, aldehydes) are present. Protection-deprotection sequences become essential for maintaining regiochemical control:
The propylation step employs 1-bromopropane with cesium carbonate in DMF at elevated temperatures (60-80°C) to overcome steric hindrance from C3 substituents. Deprotection conditions vary:
The synthesis of 5-bromo-1-propyl-1H-indazole derivatives can be executed in either traditional solution-phase or polymer-supported solid-phase formats, each offering distinct advantages:
Solution-Phase Synthesis (as exemplified in [1]):
Solid-Phase Synthesis (as referenced in resin-based approaches [3]):
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Reaction Scale | Milligram to kilogram | Milligram to gram |
Purification | Column chromatography/crystallization | Filtration/washes |
Automation | Limited | Highly amenable |
Linker Chemistry | Not required | Essential (e.g., Wang resin) |
Yield per Step | Typically higher (60-85%) | Often lower (40-75%) |
Analytical Control | Direct monitoring (NMR, TLC) | Indirect (cleavage then analysis) |
While solution-phase synthesis remains dominant for large-scale production of 5-bromo-1-propyl-1H-indazole, solid-phase approaches offer compelling advantages for generating structurally diverse analogs during drug discovery campaigns where rapid library synthesis outweighs yield considerations [3] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8